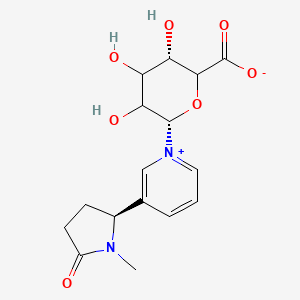

Cotinine N-Alpha-D-Glucuronide

Description

Contextualization of Cotinine (B1669453) as a Major Nicotine (B1678760) Metabolite in Research

Cotinine is widely recognized in scientific literature as the primary metabolite of nicotine. nih.gov Its prominence in research stems from its utility as a reliable biomarker for quantifying exposure to tobacco smoke. nih.govresearchgate.net Unlike nicotine, which has a relatively short half-life, cotinine persists in the body for a longer duration, making it a more stable and accurate indicator of both active and passive smoking. researchgate.net Research has extensively used cotinine assays in bodily fluids like urine and blood to objectively measure tobacco use, often proving more dependable than self-reported smoking histories. nih.govresearchgate.net While cotinine itself is pharmacologically active, its primary role in many studies is as a quantifiable marker of the body's processing of nicotine. dntb.gov.ua

Academic Significance of Cotinine N-Alpha-D-Glucuronide within Nicotine Biotransformation Studies

The academic significance of this compound lies in its position as a key product of Phase II metabolism of nicotine. After nicotine is converted to cotinine (a Phase I reaction), a substantial portion of cotinine is further conjugated with glucuronic acid to form glucuronides, with this compound being a major form. psu.edu This N-glucuronidation pathway is a critical detoxification process that facilitates the elimination of nicotine metabolites from the body. nii.ac.jp

Research into this compound is essential for several reasons:

Understanding Metabolic Pathways: Studying the formation of this glucuronide helps to elucidate the specific enzymes involved in nicotine and cotinine metabolism. Research has identified UDP-glucuronosyltransferases (UGTs), particularly UGT2B10, as the primary enzymes responsible for cotinine N-glucuronidation. psu.eduaacrjournals.org

Interindividual Variability: There is significant variability in how individuals metabolize nicotine, which can influence smoking behaviors and addiction susceptibility. A considerable portion of this variability is attributed to differences in glucuronidation efficiency. nii.ac.jpaacrjournals.org Investigating this compound helps to explain these differences at a molecular level.

Genetic Influences: Academic studies have linked genetic polymorphisms in the UGT2B10 gene to altered rates of cotinine N-glucuronidation. psu.eduaacrjournals.org For example, the UGT2B10*2 variant is associated with significantly reduced formation of cotinine glucuronide. aacrjournals.org This has profound implications for pharmacogenetic studies of nicotine addiction and cessation therapies.

Overview of Key Research Trajectories Pertaining to this compound

The study of this compound has followed several key research trajectories:

Enzyme Kinetics and Identification: A primary focus has been on identifying the specific UGT isoforms responsible for cotinine N-glucuronidation and characterizing their kinetic properties. Early research suggested UGT1A4 played a role, but more recent studies have established UGT2B10 as the more efficient and dominant enzyme in this pathway in the human liver. psu.eduaacrjournals.orghelsinki.fi

Genetic Polymorphisms and their Functional Impact: A significant area of research involves identifying genetic variants in UGT enzymes and determining their functional consequences on cotinine glucuronidation. The discovery of the UGT2B10 (Asp67Tyr) polymorphism, which leads to a loss of function, has been a major finding, explaining a substantial portion of the interindividual variability in nicotine metabolism. psu.eduaacrjournals.org

Ethnic and Racial Differences in Metabolism: Researchers have investigated differences in cotinine glucuronidation across various ethnic and racial groups. Studies have shown, for instance, that African Americans tend to excrete less of their cotinine as glucuronide conjugates compared to European Americans, which may contribute to differences in smoking-related health outcomes. psu.eduaacrjournals.org

Development of Analytical Methods: A foundational aspect of this research has been the development and refinement of analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to accurately detect and quantify this compound and other related metabolites in biological samples. helsinki.fi These methods are crucial for both in vitro and in vivo studies of nicotine metabolism.

Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O7 |

|---|---|

Molecular Weight |

352.34 g/mol |

IUPAC Name |

(3S,6S)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C16H20N2O7/c1-17-9(4-5-10(17)19)8-3-2-6-18(7-8)15-13(22)11(20)12(21)14(25-15)16(23)24/h2-3,6-7,9,11-15,20-22H,4-5H2,1H3/t9-,11?,12-,13?,14?,15-/m0/s1 |

InChI Key |

XWZCZWKUGIQPJD-OIJXMVKESA-N |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[C@@H]3C(C([C@@H](C(O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Enzymatic Biotransformation and Formation Mechanisms

Glucuronidation Pathway: The Central Role of UDP-Glucuronosyltransferases (UGTs)

The conjugation of cotinine (B1669453) with glucuronic acid is a phase II detoxification reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. aacrjournals.org This process, known as glucuronidation, involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the pyridine (B92270) nitrogen atom of cotinine. aacrjournals.org This reaction increases the water solubility of the compound, facilitating its excretion from the body. criver.com In humans, N-glucuronidation of cotinine is observed in human liver microsomes (HLM) and the resulting conjugate is found in the urine of smokers. aacrjournals.org The UGT1 and UGT2 families are almost exclusively responsible for the glucuronidation of drugs and other xenobiotics. criver.com

Research has identified several UGT isoforms that contribute to the N-glucuronidation of cotinine, with varying degrees of catalytic efficiency. The primary enzymes involved are UGT2B10 and UGT1A4, both of which are hepatic enzymes. aacrjournals.org

UGT2B10 is recognized as the most efficient and primary catalyst of cotinine N-glucuronidation. nih.govoup.comnih.gov Studies using microsomes from cells overexpressing the enzyme show high N-glucuronidation activity against cotinine. aacrjournals.orgnih.gov The kinetic profile of UGT2B10 is very similar to that observed in pooled human liver microsomes, suggesting it is the dominant enzyme for this metabolic pathway in the liver. aacrjournals.orgnih.gov Genetic variations in the UGT2B10 gene, such as the Asp67Tyr polymorphism, can significantly reduce or inactivate the enzyme's ability to glucuronidate cotinine. aacrjournals.orgoup.comnih.gov Individuals with certain UGT2B10 variants show a substantially lower formation of cotinine glucuronide. nih.govnih.gov

UGT1A4 also catalyzes the N-glucuronidation of cotinine, though it is considered less efficient than UGT2B10. aacrjournals.orgnih.govnih.gov The apparent affinity (K_m) of UGT1A4 for cotinine is significantly lower (meaning a higher K_m value) compared to UGT2B10. aacrjournals.orgnih.gov While some early research indicated that UGT1A4's activity against cotinine was only observable at a high pH (8.9), other studies have detected its activity at a physiological pH of 7.4. aacrjournals.org Inhibition studies further support a role for UGT1A4 in the glucuronidation of cotinine in human liver microsomes. nih.govresearchgate.net

The potential involvement of other UGT isoforms in cotinine glucuronidation has been explored. Inhibition studies using substrates specific to certain UGTs have implicated UGT1A9 in the process. nih.govresearchgate.net However, direct evidence from studies using recombinant enzymes has produced conflicting results. One study reported that heterologously expressed UGT1A9 did not glucuronidate cotinine nih.gov, while another investigation examining ten different recombinant UGTs, including UGT1A1 and UGT1A9, also found a lack of catalysis for cotinine. researchgate.net Therefore, while some data suggests a minor or indirect role, the direct contribution of UGT1A1 and UGT1A9 to cotinine N-glucuronidation remains less clearly defined compared to UGT2B10 and UGT1A4.

The efficiency of cotinine N-glucuronidation by UGT enzymes has been quantified by determining the reaction kinetics, specifically the Michaelis-Menten parameters.

| Enzyme Source | Apparent K_m (mM) | Apparent V_max (pmol/min/mg) | Reference |

|---|---|---|---|

| Human Liver Microsomes (Pooled) | 5.4 | 696 | researchgate.net |

| UGT2B10 | Similar to HLM; ~3-fold lower than UGT1A4 | Data not specified | aacrjournals.orgnih.gov |

| UGT1A4 | ~3-fold higher than UGT2B10 | Data not specified | aacrjournals.orgnih.gov |

Kinetic Characterization of UGT-Mediated Glucuronidation of Cotinine

Intrinsic Clearance Value Assessments

The intrinsic clearance (Clint) of cotinine N-glucuronidation is a measure of the catalytic efficiency of the enzymes involved in this metabolic pathway. In vitro studies using human liver microsomes (HLM) and recombinant UDP-glucuronosyltransferase (UGT) enzymes have been conducted to determine these values. UGT2B10 has been identified as the primary enzyme responsible for cotinine N-glucuronidation, exhibiting a significantly higher affinity for the substrate compared to other UGT isoforms.

In studies with recombinant UGT enzymes, UGT2B10 demonstrated a much lower Michaelis-Menten constant (Kₘ) for cotinine compared to UGT1A4, indicating a higher affinity. For instance, the apparent Kₘ value for cotinine with UGT2B10 was found to be 3-fold lower than that for UGT1A4. aacrjournals.org The Kₘ of microsomes from wild-type UGT2B10-overexpressing cells for cotinine was similar to that observed for HLM, further suggesting that UGT2B10 is the dominant enzyme in the liver for this reaction. aacrjournals.orgnih.gov

The kinetics of cotinine N-glucuronidation in HLM have been shown to be consistent with the involvement of a single primary enzyme. researchgate.netnih.gov This is supported by the high correlation observed between the rates of nicotine (B1678760) and cotinine glucuronidation in various HLM samples. nih.govresearchgate.net

Table 1: Apparent Michaelis-Menten Constants (Kₘ) for Cotinine N-Glucuronidation

| Enzyme/System | Apparent Kₘ (mM) | Reference |

|---|---|---|

| Recombinant UGT2B10 | 0.29 | nih.gov |

| Human Liver Microsomes (HLM) | 0.33 | nih.gov |

| Recombinant UGT1A4 | Significantly higher than UGT2B10 | nih.govnih.gov |

This table is interactive. Click on the headers to sort the data.

Substrate Specificity and Enzyme Activity Profiles in Research Systems

Research has established that the N-glucuronidation of cotinine is primarily catalyzed by UGT2B10. nih.govnih.gov While other UGT isoforms, such as UGT1A4, can also catalyze this reaction, they do so with significantly lower efficiency. nih.govcorning.comoup.com Studies using heterologously expressed UGTs have shown that UGT1A4's rate of cotinine N-glucuronidation is about one-tenth of its rate for nicotine glucuronidation, and cotinine glucuronidation by UGT1A3 or UGT1A9 was not detected. nih.gov

The activity of cotinine N-glucuronidation varies across different research systems. In human liver microsomes, the rates of cotinine glucuronidation have been observed to range from 140 to 908 pmol/min/mg protein. nih.govresearchgate.net The activity in intestine microsomes is markedly lower, at less than 0.1% of that in liver microsomes, highlighting the liver as the primary site for this metabolic process. nih.gov

Genetic polymorphisms in the UGT2B10 gene significantly impact enzyme activity. The UGT2B102 variant (Asp67Tyr) results in a substantial reduction in cotinine N-glucuronidation. nih.gov In HLM from individuals homozygous for the UGT2B102/2 genotype, a 16-fold lower level of cotinine-glucuronide formation was observed compared to those with the wild-type (1/1) genotype. nih.gov Similarly, in smokers homozygous for the UGT2B102 variant, the percentage of urinary cotinine-glucuronide was decreased by 98% compared to those with the wild-type genotype. nih.gov Another splice variant (rs116294140) also leads to significantly reduced cotinine glucuronidation. oup.com

Table 2: Cotinine N-Glucuronidation Activity in Different Research Systems

| Research System | Enzyme(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Human Liver Microsomes (HLM) | Primarily UGT2B10 | Rates range from 140 to 908 pmol/min/mg protein. High correlation with nicotine glucuronidation. | nih.govresearchgate.net |

| Recombinant UGTs | UGT2B10, UGT1A4, UGT1A3, UGT1A9 | UGT2B10 shows the highest activity. UGT1A4 activity is much lower. UGT1A3 and UGT1A9 activity is undetectable. | nih.govnih.gov |

| Human Intestine Microsomes | UGTs | Activity is less than 0.1% of that in the liver. | nih.gov |

| In vivo (Smokers) | UGT2B10 | UGT2B10*2 genotype leads to a 98% decrease in urinary cotinine-glucuronide. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Precursor Metabolism Leading to Cotinine N-Alpha-D-Glucuronide Formation

Cotinine is the direct precursor for the formation of this compound. Cotinine itself is the major proximate metabolite of nicotine. oup.com The metabolism of nicotine to cotinine is primarily catalyzed by the cytochrome P450 enzyme CYP2A6. oup.com This initial oxidative metabolism is a critical step, as the formation of cotinine is a prerequisite for its subsequent glucuronidation.

The pathway involves the C-oxidation of nicotine by CYP2A6 to form a nicotine-Δ1'(5')-iminium ion, which is then further metabolized to cotinine. oup.com Once formed, cotinine is available for phase II metabolism, including N-glucuronidation to form this compound. This reaction is catalyzed predominantly by UGT2B10. oup.com Therefore, the rate of this compound formation is dependent on the preceding metabolic activation of nicotine to cotinine.

Regulation of Glucuronidation Enzymes in In Vitro and Animal Research Models

The regulation of UGT enzymes, particularly UGT2B10, is a key factor in determining the rate of cotinine N-glucuronidation. This regulation occurs at both the transcriptional and post-translational levels and can be influenced by various endogenous and exogenous compounds.

Transcriptional and Post-Translational Regulation

Transcriptional Regulation: The transcriptional regulation of UGT2B10 is not yet fully understood, but some key regulators have been identified. The farnesoid X receptor (FXR), a nuclear receptor involved in bile acid sensing, has been shown to transcriptionally regulate UGT2B10. nih.govacs.org Treatment of HepG2 cells with FXR agonists such as GW4064 and chenodeoxycholic acid resulted in a significant increase in UGT2B10 mRNA levels and enhanced glucuronidation activity. nih.govacs.org FXR transactivates UGT2B10 by binding to a specific response element in the gene's promoter region. nih.gov

Post-Translational Regulation: Post-translational modifications and other mechanisms can also regulate UGT2B10 activity. Alternative splicing of the UGT2B10 gene produces multiple transcripts, some of which encode for alternative UGT2B10 isoforms. nih.govnih.gov These alternative isoforms can modulate the activity of the canonical UGT2B10 enzyme, either by repressing or activating it, in a cell-specific manner. nih.govnih.gov This suggests that alternative splicing is a significant mechanism for regulating UGT2B10's detoxification functions. nih.gov Additionally, microRNAs, such as miR-485-5p, have been identified as potential regulators of UGT2B10 expression. nih.gov

Impact of Exogenous and Endogenous Modulators (Inducers and Inhibitors) on Enzyme Activity in Research

The activity of UGT2B10 can be modulated by a variety of compounds, which can act as inducers or inhibitors.

Inducers: As mentioned, FXR agonists like GW4064 and chenodeoxycholic acid can induce the expression of UGT2B10. nih.govacs.org In hepatic cell models, treatment with phenobarbital (B1680315) and a constitutive androstane (B1237026) receptor (CAR) agonist has also been shown to induce the expression of alternative UGT2B10 transcripts. nih.gov

Inhibitors: Numerous compounds have been identified as inhibitors of UGT2B10-mediated cotinine N-glucuronidation. These include several antidepressant and antipsychotic drugs. researchgate.netnih.gov The tricyclic antidepressants amitriptyline (B1667244) and doxepin, and the tetracyclic antidepressant mianserin (B1677119) are potent inhibitors. researchgate.netnih.gov Other inhibitors include fluconazole (B54011) (a UGT2B4/7 inhibitor that also affects UGT2B10), hecogenin (B1673031) (a selective inhibitor of UGT1A4), and nicotine itself, which can inhibit UGT2B10 at high concentrations. researchgate.netdoi.org Menthol has also been shown to inhibit nicotine glucuronidation, which would indirectly affect the amount of cotinine available for subsequent glucuronidation. nih.gov

Table 3: Modulators of UGT2B10 Activity

| Modulator | Type | Effect on UGT2B10 | Research Model | Reference(s) |

|---|---|---|---|---|

| GW4064 | Inducer (FXR agonist) | Increases mRNA expression and activity | HepG2 cells | nih.govacs.org |

| Chenodeoxycholic acid | Inducer (FXR agonist) | Increases mRNA expression and activity | HepG2 cells | nih.govacs.org |

| Phenobarbital | Inducer | Induces alternative UGT2B10 transcripts | HepaRG cells | nih.gov |

| Amitriptyline | Inhibitor | Potent inhibition of cotinine N-glucuronidation | Human liver microsomes, Recombinant UGT2B10 | researchgate.netnih.gov |

| Doxepin | Inhibitor | Potent inhibition of cotinine N-glucuronidation | Human liver microsomes, Recombinant UGT2B10 | researchgate.netnih.gov |

| Mianserin | Inhibitor | Potent inhibition of cotinine N-glucuronidation | Human liver microsomes, Recombinant UGT2B10 | researchgate.netnih.gov |

| Fluconazole | Inhibitor | Reduces enzyme activity | Recombinant UGT2B10 | researchgate.netnih.gov |

| Hecogenin | Inhibitor | Selectively inhibits UGT1A4, but can be used in studies to differentiate UGT1A4 and UGT2B10 activity | Recombinant UGTs, HLM | doi.org |

| Nicotine | Inhibitor | Inhibits UGT2B10 at high concentrations | Recombinant UGTs, HLM | doi.org |

| Menthol | Inhibitor | Inhibits nicotine glucuronidation | In vivo (smokers) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies for Research Quantification and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely applied technique for the determination of Cotinine (B1669453) N-Alpha-D-Glucuronide. nih.govresearchgate.net This method offers robust, sensitive, and fast analysis, making it suitable for high-throughput studies. nih.govresearchgate.net LC-MS/MS allows for the simultaneous determination of the glucuronide alongside nicotine (B1678760) and its other major metabolites from a small sample volume. nih.gov

The development of a reliable LC-MS/MS method requires careful optimization of both chromatographic separation and mass spectrometric detection.

Chromatographic Separation: Reversed-phase columns, such as C8 and C18, are commonly used for separation. nih.govnih.gov For instance, one method utilized a reversed-phase C8 column for liquid chromatography. nih.gov Another approach found that a phenyl-hexyl stationary phase was superior to HILIC, C18, and C8 phases, as it eliminated ion suppression effects from hydrophilic matrix components by providing adequate retention. nih.govfu-berlin.de The mobile phase typically consists of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and ionization efficiency. nih.govmdpi.com Common additives include ammonium (B1175870) formate (B1220265) or formic acid to control the pH. fu-berlin.demdpi.com Gradient elution is frequently employed to achieve optimal separation of multiple analytes within a short run time. mdpi.commdpi.com

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. plos.org Quantification is achieved through multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. researchgate.netacs.org For Cotinine N-Glucuronide, specific MRM transitions are selected for the analyte and its corresponding deuterated internal standard to ensure accurate quantification. nih.govacs.org Optimization of compound-dependent parameters like declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) is crucial for maximizing signal intensity. plos.org

| Parameter | Description | Source |

|---|---|---|

| Analytical Column | Reversed-phase C8 or Phenyl-Hexyl | nih.govnih.gov |

| Mobile Phase | Acetonitrile/Methanol and water with ammonium formate or formic acid | fu-berlin.demdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | plos.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netacs.org |

| Internal Standard | Cotinine-d3-N-β-D-glucuronide | nih.gov |

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, plays a significant role in both the structural confirmation and quantification of Cotinine N-Alpha-D-Glucuronide. HRMS can determine the accurate mass of the protonated molecule, [M+H]+, with very low mass error (e.g., <5 ppm), which provides a high degree of confidence in its identification. frontiersin.org

In research, HRMS has been used to confirm the identity of the glucuronide conjugate isolated from smokers' urine. nih.gov Electrospray mass spectra of the synthesized (S)-(-)-cotinine N-glucuronide revealed the protonated molecule at m/z 353, confirming its molecular weight. nih.gov Techniques like LC-Orbitrap-MS/MS are used for the determination of nicotine metabolites, offering high sensitivity and specificity. mdpi.com The high resolving power of these instruments helps to distinguish the analyte signal from background noise and co-eluting matrix components, which is particularly advantageous in complex samples like urine. frontiersin.org

Analyzing this compound in complex biological matrices such as urine, plasma, and saliva presents significant challenges related to specificity and selectivity. mdpi.commdpi.com

Matrix Effects: Components of the biological matrix can co-elute with the analyte and interfere with its ionization, leading to ion suppression or enhancement. nih.govmdpi.com This "matrix effect" can compromise the accuracy and reproducibility of the quantification. nih.govoup.com Utilizing a phenyl-hexyl column has been shown to eliminate ion suppression from early-eluting hydrophilic matrix components. nih.govfu-berlin.de

Internal Standards: To compensate for matrix effects and variations in sample preparation and instrument response, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. mdpi.com Cotinine-d3-N-glucuronide is an ideal internal standard as it has nearly identical chemical and physical properties to the analyte but is distinguishable by its mass. nih.gov

Cross-Reactivity: Chromatographic separation is crucial to distinguish this compound from its isomers and other structurally related nicotine metabolites that may be present in the sample. mdpi.com Immunoassays, for example, can suffer from low specificity, where results may be overestimated due to cross-reactions with other nicotine metabolites. mdpi.com LC-MS/MS methods, with their combination of chromatographic separation and mass-specific detection (MRM), provide the high specificity required for accurate quantification. nih.govplos.org

Sample Preparation Strategies for Diverse Research Matrices (e.g., Urine, Plasma, Saliva, Microsomes)

Effective sample preparation is a critical step to remove interfering substances, concentrate the analyte, and ensure compatibility with the LC-MS/MS system. The choice of strategy depends on the complexity of the research matrix.

Solid Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up and concentrating nicotine metabolites from biological fluids. nih.govnih.gov This method involves passing the liquid sample through a cartridge containing a solid adsorbent. Mixed-mode cation exchange (MCX) cartridges are particularly effective as they can retain both the free and conjugated metabolites. researchgate.net A typical SPE procedure involves conditioning the cartridge, loading the acidified sample, washing the cartridge to remove interferences, and finally eluting the analytes with a solvent, often methanol containing ammonium hydroxide. researchgate.net Automated SPE systems can process a 96-well plate in a few hours, offering high throughput for large-scale studies. acs.org

Protein Precipitation (PPT): For matrices like plasma or serum, a simpler and faster approach is protein precipitation. nih.govfu-berlin.de This involves adding an organic solvent like acetonitrile or methanol to the sample to precipitate proteins, which are then removed by centrifugation. mdpi.commdpi.com While quick, this method may be less effective at removing other matrix components compared to SPE. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another common technique, though it can be more time-consuming and may lead to emulsion formation. restek.comnih.gov

| Technique | Principle | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Analyte partitions between a solid and liquid phase. | High recovery and clean extracts; can be automated. | More time-consuming and costly than PPT. | nih.govacs.org |

| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | Simple, fast, and inexpensive. | Less effective at removing non-protein interferences (matrix effects). | nih.govmdpi.com |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Effective for certain matrices. | Can be labor-intensive, use large solvent volumes, and form emulsions. | restek.comnih.gov |

In many biological systems, a significant portion of this compound exists alongside its parent compound, cotinine. Research often requires the determination of either the "free" unconjugated form or the "total" amount (free + conjugated).

The indirect quantification of this compound is commonly achieved through enzymatic hydrolysis. nih.govnih.gov This process uses the enzyme β-glucuronidase to cleave the glucuronic acid moiety from the cotinine molecule. nih.govnih.gov The total concentration is determined by measuring the level of cotinine after the hydrolysis step and subtracting the "free" cotinine level measured in a separate, unhydrolyzed sample. nih.gov

However, this indirect approach has potential drawbacks. Studies have shown evidence of metabolite loss during sample preparation for hydrolysis, and the efficiency of the enzymatic reaction can vary. researchgate.net Therefore, direct determination of the intact glucuronide is considered a superior approach. researchgate.netaacrjournals.org Direct quantification methods measure the glucuronide conjugate without the hydrolysis step, providing a more accurate assessment of its concentration and better estimates of the impact of genetic variations in glucuronidation enzymes. aacrjournals.org

Method Validation in Research: Precision, Accuracy, Reproducibility, and Limits of Quantification

Method validation is a critical process that ensures the reliability and suitability of an analytical method for its intended purpose. Key parameters include precision, accuracy, reproducibility, and the limits of detection (LOD) and quantification (LOQ).

Precision, Accuracy, and Reproducibility:

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). Accuracy is the closeness of the mean test result to the true value and is typically reported as a percentage of recovery. Reproducibility, a measure of precision under different conditions (e.g., different laboratories, operators, or equipment), is crucial for comparing results across studies. aoac.org

For the analysis of cotinine and its metabolites, including glucuronides, various chromatographic methods have demonstrated high precision and accuracy. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for nicotine and its nine metabolites, including Cotinine N-Glucuronide, reported intra- and inter-day precision with CVs of less than 11% and accuracy within predefined acceptable limits. researchgate.net Another study developing an LC-MS/MS method for cotinine and trans-3´-hydroxycotinine showed accuracy ranging from 96.1% to 104.9% for cotinine, with intra- and inter-day precision (%CV) ranging from 0.9% to 8.0%. researchgate.net Similarly, a high-performance liquid chromatography-triple quadrupole mass spectrometry (HPLC-QQQ-MS/MS) method for nicotine, cotinine, and trans-3′-hydroxycotinine reported accuracy in the range of 96.66% to 99.39%, with intraday precision CVs below 5% and interday precision CVs under 6%. mdpi.com

Limits of Quantification (LOQ) and Detection (LOD):

The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net These limits are crucial for studies involving low-level exposure.

Different analytical techniques offer varying levels of sensitivity. For example, an LC-MS/MS method for nicotine and its ten major metabolites reported LOQs in the range of 0.2 - 2.3 ng/mL for all analytes. researchgate.net A separate LC-MS/MS method for cotinine and trans-3´-hydroxycotinine established an LOQ of 0.025 ng/mL for both analytes, with LODs of 0.005 ng/mL and 0.006 ng/mL, respectively. researchgate.net In contrast, a gas chromatography-mass spectrometry (GC-MS) method for cotinine had a quantification limit of 1.5 ng/mL. researchgate.net The choice of method often depends on the required sensitivity for a particular research question.

Table 1: Method Validation Parameters for this compound and Related Analytes

| Method | Analyte(s) | Precision (%CV or %RSD) | Accuracy (% Recovery) | LOQ | LOD | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Nicotine + 9 metabolites | <11% | Within acceptable limits | 0.039 - 0.46 ng/mL | - | researchgate.net |

| LC-MS/MS | Cotinine | 0.9 - 8.0% | 96.1 - 104.9% | 0.025 ng/mL | 0.005 ng/mL | researchgate.net |

| HPLC-QQQ-MS/MS | Cotinine | <5% (intraday), <6% (interday) | 96.66 - 99.39% | - | 0.02 ng/mL | mdpi.com |

| GC-MS | Cotinine | - | - | 1.5 ng/mL | - | researchgate.net |

| LC-MS/MS | Nicotine + 10 metabolites | - | - | 0.2 - 2.3 ng/mL | - | researchgate.net |

Development and Utilization of Internal Standards and Reference Materials for Research

The use of internal standards and certified reference materials is fundamental to achieving accurate and reproducible quantification in analytical chemistry.

Internal Standards:

An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before analysis. It helps to correct for variations in sample preparation, extraction efficiency, and instrument response. For the analysis of this compound and other nicotine metabolites, deuterated analogs are commonly employed as internal standards. aacrjournals.orgnih.gov For example, d3-cotinine-N-β-glucuronide and (R,S)-cotinine-N-β-D-glucuronide(-methyl-d3) have been used. coresta.orghelsinki.fi The use of stable isotope-labeled internal standards is considered the gold standard, particularly for mass spectrometry-based methods, as they co-elute with the analyte and exhibit similar ionization behavior, leading to highly accurate quantification. aacrjournals.org

Reference Materials:

Certified reference materials (CRMs) are highly characterized materials with known concentrations of specific analytes. They are used to calibrate instruments, validate methods, and assess the accuracy of measurements. For this compound, commercial suppliers provide neat materials and solutions with specified purity, often greater than 95% as determined by HPLC. These materials are essential for preparing calibration curves and quality control samples to ensure the reliability of research findings. lgcstandards.com

Comparative Analytical Techniques in Research (e.g., GC-MS, ELISA)

Several analytical techniques are available for the quantification of this compound, each with its own advantages and limitations. The primary methods used in research include Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA), in addition to the widely used Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of non-volatile compounds like glucuronides, a derivatization step is typically required to make them amenable to GC analysis. However, GC-MS can be used to measure total cotinine (the sum of free cotinine and its glucuronide) after hydrolysis of the glucuronide conjugate. nih.gov GC-MS offers high sensitivity and specificity, allowing for the differentiation between glucuronide isomers. vulcanchem.com The detection limits for cotinine using GC-MS can be in the low nanogram per milliliter range. researchgate.netchem-soc.si

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is an immunoassay technique that uses antibodies to detect and quantify antigens. ELISA methods for cotinine are commercially available and are often used for screening large numbers of samples due to their high throughput and relatively low cost. nih.govresearchgate.net However, a significant drawback of many cotinine ELISAs is cross-reactivity with other nicotine metabolites, such as 3-hydroxycotinine (B1251162) and its glucuronide. nih.govvulcanchem.commdpi.com This cross-reactivity can lead to an overestimation of cotinine concentrations. vulcanchem.com While some ELISA methods report low cross-reactivity with Cotinine N-Glucuronide, the potential for interference from other metabolites remains a concern. researchgate.net Despite this limitation, the high sensitivity of ELISA, with detection limits as low as 1.3 ng/mL for immunoreactive cotinine, makes it useful for monitoring passive smoking exposure. nih.gov

Table 2: Comparison of Analytical Techniques for Cotinine Metabolite Analysis

| Technique | Principle | Advantages | Disadvantages | Typical LOQ for Cotinine | Reference |

|---|---|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High sensitivity and specificity. Can distinguish isomers. | Often requires derivatization for glucuronides. Can be complex. | 0.012 ng/mg (toenail) | aacrjournals.org |

| ELISA | Antibody-based detection of analyte. | High throughput, relatively low cost, high sensitivity. | Potential for cross-reactivity with other metabolites, leading to overestimation. | 0.15 ng/mL (saliva) | mdpi.com |

| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity, high specificity, can directly analyze glucuronides without derivatization. | Higher equipment cost. | 0.025 ng/mL (serum) | researchgate.net |

Cotinine N Alpha D Glucuronide As a Research Biomarker for Exposure Assessment

Utility as a Biomarker of Nicotine (B1678760) Exposure in Controlled Research Environments and Population Studies

Cotinine (B1669453) N-Alpha-D-Glucuronide is a significant urinary metabolite of nicotine, serving as a reliable indicator of exposure to tobacco products. loinc.org Its formation occurs when cotinine, the primary proximate metabolite of nicotine, undergoes further metabolism by UGT enzymes. mdpi.com Nicotine itself is also converted to nicotine-N-glucuronide by these same enzymes. mdpi.com Together, nicotine, cotinine, and their glucuronide conjugates can be detected and quantified in various biological fluids, providing a comprehensive picture of nicotine uptake. mdpi.com

In controlled research settings, the measurement of cotinine and its glucuronide offers a more stable and long-term reflection of nicotine exposure compared to measuring nicotine alone, which has a much shorter half-life. aacrjournals.org This stability is particularly advantageous in studies where precise quantification of exposure over time is critical.

For large-scale population studies, such as the Canadian Health Measures Survey (CHMS), the analysis of nicotine and its major metabolites, including cotinine-N-glucuronide, is instrumental in monitoring tobacco use and exposure to secondhand smoke. canada.ca These biomarkers provide objective data that can validate self-reported smoking status and offer a more accurate assessment of exposure levels within a population. canada.ca The use of such biomarkers helps researchers to better understand smoking prevalence and the extent of public exposure to tobacco products. canada.ca

Comparative Analysis with Other Nicotine Metabolites in Research Biomarker Panels

When assessing nicotine exposure, a panel of biomarkers often provides a more complete picture than a single metabolite. Cotinine N-Alpha-D-Glucuronide is a key component of these panels, and its utility is best understood in comparison to other major nicotine metabolites.

| Metabolite | Parent Compound | Key Metabolic Enzyme(s) | Primary Use in Biomarker Panels |

| This compound | Cotinine | UGT2B10 aacrjournals.orgresearchgate.netaacrjournals.org | Indicator of long-term nicotine exposure and activity of the glucuronidation pathway. |

| Nicotine | - | - | Indicator of recent nicotine exposure. |

| Cotinine | Nicotine | CYP2A6 aacrjournals.orgaacrjournals.org | Most common biomarker for tobacco exposure due to its longer half-life than nicotine. aacrjournals.orgnii.ac.jp |

| trans-3'-hydroxycotinine (3-HC) | Cotinine | CYP2A6 aacrjournals.orgplos.org | Used to determine the rate of nicotine metabolism (nicotine metabolite ratio). plos.org |

| Nicotine-N-Glucuronide | Nicotine | UGT2B10 aacrjournals.orgnih.gov | Provides information on the N-glucuronidation pathway of nicotine. psu.edu |

| trans-3'-hydroxycotinine-O-glucuronide | trans-3'-hydroxycotinine | UGT1A9, UGT2B7, UGT2B17 aacrjournals.orgplos.org | Reflects the O-glucuronidation pathway of a major cotinine metabolite. |

| Nicotine-N'-Oxide | Nicotine | Flavin-containing monooxygenase 3 (FMO3) nih.gov | A minor metabolite, its levels can be influenced by genetic variations in FMO enzymes. aacrjournals.org |

Considerations of Half-Life and Excretion Kinetics in Research Models and Cohorts

The half-life and excretion kinetics of nicotine metabolites are critical factors in the design and interpretation of research studies. Cotinine has a significantly longer half-life (around 12-17 hours) compared to nicotine (approximately 2 hours), making it a more reliable measure of nicotine intake over a longer period. aacrjournals.orgnii.ac.jpplos.org The half-life of cotinine can be influenced by various factors, including pregnancy, during which the metabolic clearance of cotinine is accelerated, leading to a shorter half-life of about 9 hours. psu.edu

This compound, being a downstream metabolite of cotinine, reflects this extended detection window. Its excretion in urine, along with other metabolites, provides a comprehensive view of an individual's exposure and metabolic profile. coresta.org Studies have shown that ethnic differences exist in the metabolism and excretion of nicotine and its metabolites. For instance, Black smokers have been found to have slower metabolism of cotinine, partly due to slower N-glucuronidation, compared to white smokers. nih.gov This highlights the importance of considering population-specific kinetics in research cohorts.

The rate of glucuronidation itself can vary significantly between individuals, with some being "slow" and others "fast" N-glucuronide formers. nih.gov This variation, influenced by genetic factors like polymorphisms in the UGT2B10 gene, can affect the ratio of free cotinine to its glucuronide conjugate in urine and plasma. nih.gov

Significance of Total Nicotine Equivalents in Comprehensive Exposure Research

To obtain the most accurate measure of nicotine exposure, researchers often calculate "Total Nicotine Equivalents" (TNE). TNE is the molar sum of nicotine and its major metabolites in urine, including cotinine, trans-3'-hydroxycotinine, and their respective glucuronides. nih.govaacrjournals.org This composite measure is considered the gold standard for estimating tobacco exposure because it is less affected by individual differences in metabolism. aacrjournals.org

By accounting for the various metabolic pathways, TNE provides a robust biomarker of nicotine intake. nih.gov For example, TNE comprising nicotine and nine of its metabolites can account for approximately 85% to 90% of the nicotine dose. nih.govaacrjournals.org This comprehensive approach is particularly valuable in studies investigating the relationship between tobacco exposure and disease risk, as it provides a more accurate quantification of the dose of tobacco constituents received by an individual. aacrjournals.orgaacrjournals.org The measurement of TNE is feasible in large-scale studies and offers a more reliable estimate of nicotine absorption than any single metabolite alone. coresta.orgnih.gov

Methodological Considerations for Biomarker Application in Diverse Research Designs

The accurate quantification of this compound and other nicotine metabolites in research relies on robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific determination of these compounds in biological matrices like urine and plasma. researchgate.netnih.gov

Two primary analytical approaches are employed:

Indirect Methods: These methods involve a two-step process. First, the "free" or unconjugated metabolites are measured. Then, the sample undergoes enzymatic hydrolysis (typically with β-glucuronidase) to cleave the glucuronide conjugates, and the "total" amount of the metabolite is measured. coresta.orgresearchgate.net The concentration of the glucuronidated metabolite is then calculated as the difference between the total and free concentrations. oup.comnih.gov While effective, this approach requires two analytical runs, which can increase the potential for analytical variability. coresta.org

Direct Methods: These methods allow for the simultaneous quantification of both the free and glucuronidated metabolites in a single analytical run, without the need for hydrolysis. coresta.orgnih.gov Direct methods are generally less time-consuming and can offer higher accuracy for the glucuronide metabolites. aacrjournals.orgnih.gov

The choice of method can impact the results, particularly for the glucuronide conjugates. aacrjournals.orgnih.gov Therefore, consistency in methodology is crucial for longitudinal studies and for comparing findings across different research projects. Validation of analytical methods according to established guidelines is essential to ensure the reliability of the data. nih.gov

Comparative Metabolism and Interspecies Variability in Research

Species-Specific Differences in Cotinine (B1669453) N-Alpha-D-Glucuronide Formation Pathways

The formation of Cotinine N-alpha-D-glucuronide is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Research has identified marked species-specific differences in the activity and expression of the UGTs responsible for this conjugation.

In humans, UGT2B10 is the principal enzyme responsible for the N-glucuronidation of cotinine. researchgate.netaacrjournals.orgresearchgate.netnih.gov UGT1A4 also demonstrates the ability to catalyze this reaction, although it plays a more minor role. researchgate.netnih.govoup.compsu.edu The N-glucuronidation of cotinine occurs on the nitrogen of the pyridine (B92270) ring. aacrjournals.org

Studies using liver microsomes from various animal species have revealed significant disparities in the rate of cotinine N-glucuronidation compared to humans. For instance, measurable activity for S-(-)-nicotine N-glucuronidation, a related process, was found in monkeys, guinea pigs, and minipigs, but the rates were 10 to 40 times lower than in humans. nih.gov Notably, no measurable activity for this reaction was detected in dogs, mice, rabbits, or rats. nih.gov This suggests that the enzymatic pathways for cotinine glucuronidation are either absent or significantly less efficient in these commonly used laboratory animals.

Furthermore, some avian species, such as Cape white-eyes and white-bellied sunbirds, also metabolize nicotine (B1678760), with glucuronidation being one of the detoxification pathways. up.ac.za However, the specific metabolites and their quantities differ, indicating distinct metabolic strategies. For example, Cape white-eyes appear to rely more heavily on the cotinine pathway compared to white-bellied sunbirds. up.ac.za

These differences in metabolic pathways are critical. The absence or low activity of specific UGTs in certain animal models means that the metabolic profile of cotinine in these species does not accurately reflect human metabolism. This can lead to different pharmacokinetic profiles and potentially different biological effects of cotinine and its parent compound, nicotine.

Glucuronidation Capacity and Efficiency Across Different Research Organisms and Cell Lines

The capacity and efficiency of cotinine N-glucuronidation vary significantly not only between species but also within human populations and across different in vitro systems.

Interspecies Comparison of Hepatic Glucuronidation: Human liver microsomes exhibit robust cotinine N-glucuronidation activity. nih.gov In contrast, liver microsomes from several animal species show substantially lower or even undetectable levels of this activity.

| Species | Relative S-(-)-Nicotine N-Glucuronidation Activity Compared to Humans | Reference |

| Human | High | nih.gov |

| Monkey | 10-40 fold lower | nih.gov |

| Guinea Pig | 10-40 fold lower | nih.gov |

| Minipig | 10-40 fold lower | nih.gov |

| Dog | Not measurable | nih.gov |

| Mouse | Not measurable | nih.gov |

| Rabbit | Not measurable | nih.gov |

| Rat | Not measurable | nih.gov |

Cell Lines in Research: Cell lines are frequently used in metabolic studies. Human bladder cancer cell lines (RT4, T24, and UMUC3) have been used to investigate the proliferative effects of cotinine. nih.govresearchgate.net Additionally, human neuroblastoma cells (SH-SY5Y) have been employed to assess the cytotoxic and genotoxic effects of cotinine. scielo.br While these studies provide valuable insights into cellular mechanisms, the metabolic capacity of these cell lines, particularly concerning glucuronidation, may not fully recapitulate the in vivo situation in the human liver. For instance, studies with UGT-overexpressing cell lines, such as HEK293 cells, have been crucial in identifying the specific roles of UGT2B10 and UGT1A4 in cotinine glucuronidation. aacrjournals.orgnih.gov Microsomes from cells overexpressing UGT2B10 showed significantly higher affinity for cotinine compared to those overexpressing UGT1A4. aacrjournals.org

Interindividual Variability in Humans: Significant interindividual variations in cotinine N-glucuronidation exist within the human population, with 13- to 17-fold variations in catalytic activities observed in human liver samples. nih.gov This variability is partly attributable to genetic polymorphisms in the UGT2B10 gene. nih.gov Ethnic differences also play a role; for example, Black individuals have been found to excrete significantly less cotinine-N-glucuronide than White individuals. oup.comnih.gov

| Enzyme | Substrates | Reference |

| UGT1A4 | Nicotine, Cotinine | nih.govpsu.edu |

| UGT1A9 | Nicotine, Cotinine | nih.gov |

| UGT2B7 | trans-3'-hydroxycotinine | nih.gov |

| UGT2B10 | Nicotine, Cotinine | researchgate.netresearchgate.nethelsinki.fi |

Implications of Interspecies Variability for Extrapolation in Mechanistic and Pre-Clinical Research

The pronounced interspecies variability in this compound formation has significant consequences for the extrapolation of research findings from animal models and in vitro systems to humans.

The lack of a comparable metabolic pathway for cotinine N-glucuronidation in many common laboratory animals, such as rats and mice, means that these models may not accurately predict the human pharmacokinetic profile of cotinine. nih.govfrontiersin.org In these animals, alternative metabolic pathways may become more prominent, potentially leading to the formation of different metabolites with distinct biological activities. This can confound the interpretation of toxicity, efficacy, and mechanistic studies.

For example, a study on rat urinary bladder carcinogenesis found that cotinine could induce cell proliferation. nih.govresearchgate.net However, given that rats have negligible cotinine N-glucuronidation activity, the systemic exposure and metabolic fate of cotinine in these animals differ substantially from humans. Therefore, directly extrapolating these findings to human cancer risk requires caution.

The differences in metabolic pathways highlight the importance of selecting appropriate animal models in pre-clinical research. frontiersin.orgresearchgate.net For compounds primarily cleared via N-glucuronidation in humans, species like monkeys or minipigs, which exhibit this pathway (albeit at lower rates), may be more suitable than rodents. nih.gov

In vitro studies using human-derived materials, such as human liver microsomes and UGT-overexpressing cell lines, are invaluable for characterizing human-specific metabolic pathways and overcoming the limitations of animal models. helsinki.fi These systems allow for a more accurate assessment of the role of N-glucuronidation in the disposition and potential effects of cotinine in humans.

Impact of Genetic Polymorphisms on Cotinine N Alpha D Glucuronide Formation in Research Contexts

Identification of Genetic Variants in UGT Genes Affecting Glucuronidation Rates

Research has pinpointed several key genetic variants within UGT genes that significantly alter the rate of cotinine (B1669453) N-glucuronidation. The most prominent of these are found in the UGT2B10 and UGT2B17 genes, with UGT1A4 also playing a role.

UGT2B10: This enzyme is recognized as the primary catalyst for the N-glucuronidation of both nicotine (B1678760) and cotinine. nih.govnih.gov A key polymorphism is the missense mutation Asp67Tyr (rs61750900), designated as the UGT2B102 allele. nih.govoup.com This variant leads to a significant reduction, and in some cases, a near-complete loss of UGT2B10's enzymatic function towards nicotine and cotinine. nih.govnih.govwikipedia.org Studies have shown that individuals homozygous for the UGT2B102 allele exhibit drastically lower levels of urinary nicotine-glucuronide and cotinine-glucuronide. nih.gov Another significant variant, particularly prevalent in individuals of African descent, is a splice variant (rs116294140) that also results in reduced UGT2B10 function. oup.com

UGT1A4: In vitro studies have implicated UGT1A4 in the N-glucuronidation of nicotine and cotinine. researchgate.netnii.ac.jp However, its contribution appears to be less significant than that of UGT2B10, which generally exhibits a higher affinity for these substrates. doi.org

The following table summarizes key genetic variants and their impact on glucuronidation:

| Gene | Variant | Effect on Glucuronidation | Reference |

| UGT2B10 | Asp67Tyr (rs61750900) / UGT2B102 | Significantly reduced N-glucuronidation of nicotine and cotinine. | nih.govnih.govoup.com |

| UGT2B10 | Splice variant (rs116294140) | Reduced UGT2B10 function, particularly in African populations. | oup.com |

| UGT2B17 | Gene deletion (UGT2B172) | Decreased glucuronidation of trans-3'-hydroxycotinine (3HC). | nih.govplos.org |

| UGT1A4 | - | Contributes to nicotine and cotinine N-glucuronidation, but with lower affinity than UGT2B10. | researchgate.netnii.ac.jpdoi.org |

Methodologies for Investigating Genetic Influences in Research Cohorts and In Vitro Systems

To understand the impact of these genetic variants, researchers employ a combination of in vivo studies with human cohorts and in vitro experimental systems.

Research Cohorts:

Genotype-Phenotype Association Studies: These studies involve recruiting cohorts of individuals, typically smokers, and collecting biological samples like urine and blood. psu.edunih.gov DNA is extracted and genotyped for specific UGT variants. psu.eduresearchgate.net Simultaneously, the concentrations of nicotine and its metabolites, including cotinine and Cotinine N-Alpha-D-Glucuronide, are measured in the urine. psu.edunih.govresearchgate.net The ratio of the glucuronidated metabolite to the unconjugated parent compound (e.g., cotinine-glucuronide to cotinine) is often used as a phenotypic measure of glucuronidation activity. psu.edunih.gov Statistical analyses are then performed to determine the association between specific genotypes and the observed metabolic phenotypes. psu.edunih.gov

Twin Studies: These studies help to estimate the heritability of glucuronidation rates by comparing monozygotic and dizygotic twins. nih.gov Such studies have suggested a significant genetic contribution to the individual variability in nicotine and cotinine glucuronidation. nih.gov

In Vitro Systems:

Human Liver Microsomes (HLMs): HLMs are vesicles of the endoplasmic reticulum from human liver tissue that contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.gov Researchers can incubate HLMs from donors with known UGT genotypes with cotinine and measure the rate of this compound formation. nih.govnih.gov This allows for a direct assessment of how genetic variants affect enzyme activity in a more controlled environment. nih.govnih.gov

Recombinant UGTs: This technique involves overexpressing a specific human UGT enzyme (e.g., UGT2B10) in a cell line (like HEK293 cells) that does not naturally express it. nih.govdoi.org Microsomes from these cells can then be used to study the specific catalytic activity of that single enzyme towards cotinine. nih.govdoi.org This method is crucial for confirming the function of a particular UGT and for characterizing the kinetic parameters (like Km and Vmax) of the glucuronidation reaction. nih.govdoi.org

Phenotypic Expression and Functional Consequences of Polymorphisms in Research Studies

The genetic polymorphisms in UGT genes have clear and measurable consequences on the metabolism of cotinine, leading to significant variability among individuals and between different ethnic populations.

Inter-Individual Variability in Glucuronidation Phenotypes

There is substantial inter-individual variability in the extent of nicotine and cotinine glucuronidation, with the contribution of glucuronidation to total nicotine metabolism ranging widely. psu.edu This variability is largely driven by the genetic polymorphisms in UGT2B10.

For instance, smokers who are homozygous for the UGT2B102 variant show a dramatic decrease in the urinary excretion of nicotine-glucuronide (by 95%) and cotinine-glucuronide (by 98%) compared to those with the wild-type genotype. nih.gov Even heterozygous individuals (1/*2) exhibit significantly lower levels of these glucuronides. nih.govnih.gov This leads to a low glucuronidation phenotype, which can result in higher circulating levels of unconjugated cotinine. researchgate.netpsu.edu This difference in metabolic profile is a critical factor to consider in studies using cotinine as a biomarker for tobacco exposure.

The following table illustrates the impact of the UGT2B10 Asp67Tyr polymorphism on cotinine glucuronidation ratios in smokers:

| UGT2B10 Genotype | Cotinine Glucuronide to Cotinine Ratio (relative) | Reference |

| Wild-type (1/1) | High | nih.govnih.gov |

| Heterozygous (1/2) | Decreased by ~60% compared to wild-type. | psu.edu |

| Homozygous (2/2) | Severely decreased. | nih.govnih.gov |

Ethnic/Racial Differences in N-Glucuronidation Capacity and Associated Genetic Factors

Significant differences in cotinine N-glucuronidation capacity have been observed across various ethnic and racial groups. These differences are largely attributable to variations in the frequencies of key UGT2B10 alleles.

Studies have consistently shown that African Americans have a lower capacity for nicotine and cotinine N-glucuronidation compared to European Americans. oup.comnih.gov This results in lower urinary ratios of nicotine-glucuronide and cotinine-glucuronide. oup.comnih.gov For example, one study found that the percentage of cotinine excreted as a glucuronide was 41.4% for African Americans versus 61.7% for European Americans. nih.gov

Initially, the UGT2B10 Asp67Tyr variant did not fully explain this difference, as its frequency varies among populations. oup.com The discovery of a UGT2B10 splice variant (rs116294140), which is highly prevalent in African populations (with an allele frequency of over 30%), provided a major explanation for the observed lower glucuronidation rates in this group. oup.comacs.org

In contrast, C-oxidation of nicotine, another metabolic pathway, is lowest in Japanese Americans and Native Hawaiians. oup.com This highlights that the relative importance of different nicotine metabolic pathways varies by ethnicity. oup.com

This table summarizes observed ethnic differences in cotinine glucuronidation:

| Ethnic/Racial Group | Cotinine N-Glucuronidation Capacity | Key Associated Genetic Factor | Reference |

| African Americans | Lower compared to European Americans. | High prevalence of UGT2B10 splice variant (rs116294140). | oup.comnih.govacs.org |

| European Americans | Higher compared to African Americans. | Lower frequency of UGT2B10 loss-of-function variants. | oup.comnih.gov |

| Japanese Americans | - | Lower C-oxidation, making glucuronidation potentially more significant. | oup.com |

| Native Hawaiians | - | Lower C-oxidation, making glucuronidation potentially more significant. | oup.com |

Future Directions and Emerging Research Avenues

Advancements in Analytical Techniques for Enhanced Research Capabilities

The accurate and sensitive quantification of Cotinine (B1669453) N-Alpha-D-Glucuronide is paramount for understanding its role in nicotine (B1678760) metabolism. Recent years have seen significant progress in analytical methodologies, moving towards more sophisticated and high-throughput techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of nicotine and its metabolites, including Cotinine N-Alpha-D-Glucuronide. criver.comnih.govquestdiagnostics.com This technique offers high sensitivity and specificity, allowing for the detection of low concentrations in various biological matrices such as urine, blood, and saliva. criver.comnih.govquestdiagnostics.commdpi.com Ultra-high performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) further enhances separation efficiency and reduces analysis time, making it suitable for large-scale studies. criver.comtandfonline.com

The development of methods for the simultaneous quantification of multiple nicotine metabolites, including this compound, represents a significant leap forward. nih.govresearchgate.net These multi-analyte panels provide a more comprehensive picture of nicotine metabolism from a single sample. nih.gov For instance, a recently developed LC-MS/MS method allows for the analysis of nicotine and ten of its major metabolites, covering approximately 95% of the absorbed nicotine dose. nih.gov

Future advancements are likely to focus on further improving the sensitivity of these methods, with limits of quantification (LOQ) already reaching the low nanogram per milliliter (ng/mL) range. nih.govmdpi.com Additionally, the development of automated sample preparation techniques, such as solid-phase extraction (SPE), is crucial for increasing throughput and reducing manual error in large epidemiological and clinical studies. acs.org

| Technique | Key Advantages | Typical Limits of Quantification (LOQ) | Primary Applications | References |

|---|---|---|---|---|

| LC-MS/MS | High sensitivity and specificity | 0.1 - 1 ng/mL | Quantification in urine, plasma, saliva | criver.commdpi.commdpi.com |

| UPLC-MS/MS | Faster analysis, improved resolution | 0.01 - 0.2 ppm | High-throughput screening, metabolomics | tandfonline.comresearchgate.net |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Cost-effective, suitable for large sample numbers | ~0.15 ng/mL | Screening for tobacco exposure | mdpi.com |

Integration with Systems Biology and Omics Approaches for Comprehensive Metabolic Understanding

To gain a holistic view of the impact of nicotine and its metabolites, researchers are increasingly integrating "omics" technologies with systems biology approaches. mdpi.comnih.gov Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a snapshot of the metabolic state and can reveal perturbations caused by tobacco smoke exposure. mdpi.comnih.govtobaccoinduceddiseases.org

Untargeted metabolomics studies have successfully identified numerous metabolites that are significantly altered in smokers compared to non-smokers. nih.govtobaccoinduceddiseases.orgcancer.gov These studies have highlighted changes in various metabolic pathways, including those related to amino acids, lipids, and xenobiotics. mdpi.comcancer.gov By combining metabolomic data with other omics data, such as transcriptomics (gene expression) and genomics (gene variations), researchers can construct detailed molecular networks. nih.govoup.com This integrated approach allows for the identification of key genes, proteins, and metabolites involved in the response to nicotine exposure and can help elucidate the mechanisms underlying smoking-related diseases. nih.govoup.com

For example, integrating transcriptomic and metabolomic data from tobacco plants has helped to identify gene-metabolite regulatory networks, including those related to nicotine metabolism. oup.com In human studies, combining metabolomics with genetic information, such as variations in the CYP2A6 gene which is crucial for nicotine metabolism, can provide a more personalized understanding of an individual's metabolic profile and susceptibility to tobacco-related harm. medrxiv.org These systems-level investigations are crucial for moving beyond a simple biomarker approach to a more comprehensive understanding of the biological consequences of tobacco use, where this compound plays a significant role.

Exploration of Novel Research Applications for this compound beyond Exposure Assessment

While the primary application of this compound has been as a biomarker of tobacco exposure, emerging research suggests that cotinine itself, the precursor to this glucuronide, may possess biological activity. tocris.comrndsystems.comnih.gov Studies have indicated that cotinine can cross the blood-brain barrier and may have neuroactive properties. nih.gov Preclinical research has explored the potential of cotinine in the context of cognitive enhancement and as a potential therapeutic agent for neurological and psychiatric conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. tocris.comrndsystems.comwikipedia.orgfrontiersin.orgfrontiersin.org

Future research could investigate whether this compound has any direct pharmacological effects or if it can be hydrolyzed back to cotinine in certain tissues, thereby acting as a reservoir. Exploring the potential interactions of this glucuronide with various cellular targets could open up new avenues of research beyond its established role as a passive biomarker.

Unraveling Underexplored Aspects of its Biotransformation and Fate in Diverse Research Models

The biotransformation of cotinine to this compound is a key step in its elimination from the body. helsinki.finih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B10 in the human liver. helsinki.firesearchgate.netnih.gov However, there are still underexplored aspects of this process.

Significant interindividual and interspecies differences exist in the N-glucuronidation of cotinine. nih.govnih.gov Studies have shown considerable variation in the catalytic activity of human liver microsomes. nih.gov Furthermore, ethnic differences in cotinine glucuronidation have been reported, with some populations exhibiting slower metabolism. nih.govpsu.edu These variations can be attributed to genetic polymorphisms in the UGT enzymes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.